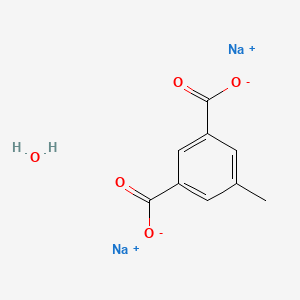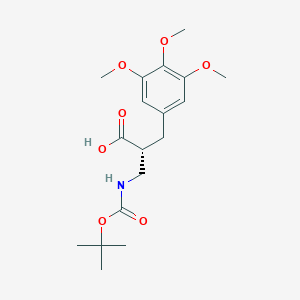
1-(3-Chloropyridin-2-yl)-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropyridin-2-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyridin-2-yl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-chloro-2-hydrazinopyridine with appropriate reagents under controlled conditions. One common method involves the reaction of 3-chloro-2-hydrazinopyridine with dimethyl butynedioate or diethyl butynedioate under alkaline conditions to form 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-formic ether. This intermediate is then reacted with phosphorus tribromide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, optimizing reaction temperatures and times, and employing purification techniques to isolate the final product .
化学反応の分析
Types of Reactions
1-(3-Chloropyridin-2-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
科学的研究の応用
1-(3-Chloropyridin-2-yl)-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agriculture: The compound is investigated for its potential use as an insecticide or fungicide due to its bioactive properties.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(3-Chloropyridin-2-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For example, in agricultural applications, it may act on insect ryanodine receptors, leading to the release of intracellular calcium stores and causing muscle paralysis and death in pests . In medicinal chemistry, its mechanism of action would depend on the specific target it is designed to interact with, such as enzymes or receptors involved in disease pathways.
類似化合物との比較
Similar Compounds
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
- 1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- 3-Chloropyridin-2-yl-1H-pyrazole derivatives
Uniqueness
1-(3-Chloropyridin-2-yl)-1H-1,2,4-triazol-5-amine is unique due to its specific combination of a chloropyridine and triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals, agrochemicals, and materials .
特性
分子式 |
C7H6ClN5 |
|---|---|
分子量 |
195.61 g/mol |
IUPAC名 |
2-(3-chloropyridin-2-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H6ClN5/c8-5-2-1-3-10-6(5)13-7(9)11-4-12-13/h1-4H,(H2,9,11,12) |
InChIキー |
HRPLQUZQGCOVSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)N2C(=NC=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



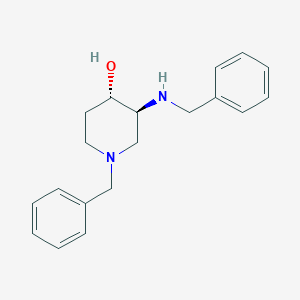
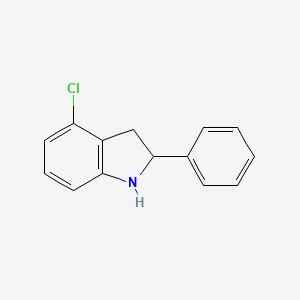
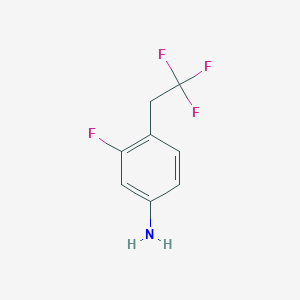
![10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium](/img/structure/B12953905.png)
![3-Methyl-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B12953913.png)
![5,5'-Diiodo-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12953921.png)
![4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12953926.png)
